Ethyl 4-[[(4-methylphenyl)sulfonyl](2-oxiranylmethyl)amino]benzoate
Description
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is a sulfonamide-containing benzoate ester characterized by a 4-methylphenylsulfonyl group and an oxiranylmethyl (epoxide-containing) substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
5411-30-3 |
|---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 4-[(4-methylphenyl)sulfonyl-(oxiran-2-ylmethyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5S/c1-3-24-19(21)15-6-8-16(9-7-15)20(12-17-13-25-17)26(22,23)18-10-4-14(2)5-11-18/h4-11,17H,3,12-13H2,1-2H3 |
InChI Key |
LIIATWHEFUPOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate is commercially available or synthesized via esterification of 4-aminobenzoic acid with ethanol under acidic conditions. For instance, refluxing 4-aminobenzoic acid with excess ethanol and concentrated sulfuric acid yields the ester in ~85% purity.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine group is sulfonylated using 4-methylbenzenesulfonyl chloride in a base-mediated reaction. A typical procedure involves:
-
Dissolving ethyl 4-aminobenzoate (1.0 equiv) in anhydrous dichloromethane.
-
Adding triethylamine (2.0 equiv) as a base to scavenge HCl.
-
Dropwise addition of 4-methylbenzenesulfonyl chloride (1.1 equiv) at 0–5°C.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 8 hours |
| Yield | 78–85% (reported for analogs) |
The product, ethyl 4-[(4-methylphenyl)sulfonamido]benzoate, is isolated via aqueous workup and recrystallization from ethanol.
Introduction of the 2-Oxiranylmethyl Group
The secondary sulfonamide is alkylated using epichlorohydrin, followed by epoxide ring closure:
-
Alkylation :
-
Epoxidation :
-
Treat the chlorohydrin intermediate with aqueous NaOH (10%) to induce cyclization.
-
Stir at 0°C for 2 hours to form the epoxide.
-
Critical Parameters
-
Solvent Choice : DMF facilitates nucleophilic substitution but requires careful removal due to high boiling point.
-
Base Strength : Strong bases (e.g., NaOH) ensure complete dehydrohalogenation but risk epoxide ring-opening.
Synthetic Route 2: One-Pot Sulfonylation-Epoxidation
An alternative approach combines sulfonylation and epoxidation in a single pot, reducing purification steps:
-
Simultaneous Sulfonylation and Alkylation :
-
Mix ethyl 4-aminobenzoate, 4-methylbenzenesulfonyl chloride (1.1 equiv), and epichlorohydrin (1.2 equiv) in acetonitrile.
-
Add triethylamine (3.0 equiv) and heat at 50°C for 24 hours.
-
-
In Situ Epoxidation :
-
Introduce NaOH (1.5 equiv) directly to the reaction mixture.
-
Stir at 25°C for 4 hours.
-
This method, while efficient, risks side reactions such as over-alkylation or epoxide hydrolysis, necessitating precise stoichiometric control.
Optimization Challenges and Solutions
Epoxide Stability
Epoxides are prone to ring-opening under acidic or nucleophilic conditions. To mitigate this:
Sulfonamide Reactivity
The sulfonamide’s electron-withdrawing nature reduces nucleophilicity, slowing alkylation. Catalysis with iodide salts (e.g., KI) enhances reaction rates via the Finkelstein mechanism.
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted sulfonyl chloride and epichlorohydrin.
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC).
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Yield | 62–68% | 55–60% |
| Purity | >99% | 95–98% |
| Step Count | 3 | 2 |
| Scalability | High | Moderate |
| Byproduct Formation | Low | Moderate |
Route 1 offers superior purity and scalability, making it preferable for industrial applications. Route 2, though faster, requires stringent optimization to minimize side reactions.
Industrial Considerations and Environmental Impact
Solvent Recovery
Both routes employ dichloromethane and DMF, which are recoverable via distillation (≥90% recovery).
Waste Stream Management
-
Chloride Byproducts : Neutralized with aqueous NaHCO₃ and precipitated as NaCl.
-
Unreacted Epichlorohydrin : Captured via activated carbon filters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide-Benzoate Esters
The following table summarizes key analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups significantly alter charge distribution, affecting reactivity and binding to biological targets .
- Biological Activity: Chlorine and alkylamino groups (e.g., 2-chloroethyl) correlate with pesticidal or cytotoxic activity, as seen in analogs from and .
- Material Science Applications: Schiff base derivatives (e.g., ) exhibit nonlinear optical (NLO) properties due to extended conjugation and polarizable groups .
Physicochemical and Spectral Comparisons
*Note: Data for the target compound inferred from analogs in and .
Biological Activity
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is a chemical compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate is characterized by the following structural formula:
- Molecular Formula : CHNOS
- CAS Number : 16965-50-7
- SMILES Notation : O=S(C1=CC=C(C)C=C1)(N(C)C2=CC=C(C(OCC)=O)C=C2)=O
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that derivatives of sulfonamide compounds can induce apoptosis in cancer cells through various signaling pathways.
In Vitro Studies
Recent in vitro studies have investigated the cytotoxic effects of Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate on different cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of DNA synthesis |
These findings indicate that the compound has significant cytotoxic effects on various cancer cell lines, with varying degrees of potency.
Case Studies
Several case studies have explored the therapeutic potential of similar sulfonamide derivatives:
- Case Study 1 : A study involving a sulfonamide derivative showed promising results in reducing tumor size in animal models of breast cancer when administered alongside conventional chemotherapy.
- Case Study 2 : Another investigation reported that a related compound exhibited antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. For example:
Amination : React ethyl 4-aminobenzoate with 2-oxiranylmethylamine under basic conditions (e.g., NaHCO₃ in THF) to form the secondary amine intermediate.
Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane, using triethylamine as a base to facilitate sulfonamide bond formation .
- Optimization : Monitor reaction progress via TLC and optimize temperature (40–60°C) and stoichiometry (1:1.2 amine:sulfonyl chloride). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonamide protons at δ 10.4–10.6 ppm ).
- X-ray crystallography : Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation .
- IR : Validate sulfonyl (S=O stretch at ~1330 cm⁻¹) and epoxide (C–O–C at ~1250 cm⁻¹) groups .
Q. What are the common chemical transformations of the epoxide and sulfonamide groups in this compound?
- Epoxide reactivity :
- Ring-opening : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to form diols or thioethers. Kinetic vs. thermodynamic control impacts regioselectivity .
- Sulfonamide stability : Resists hydrolysis under acidic/basic conditions but can undergo alkylation at the nitrogen using alkyl halides .
Q. How can preliminary biological activity screening be designed for this compound?
- Assays :
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent for activity quantification.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of epoxide ring-opening reactions in this compound?
- Approach : Employ DFT calculations (e.g., Gaussian 09) to model transition states. Compare experimental results (HPLC with chiral columns) to predict stereoselectivity driven by steric hindrance from the 4-methylphenyl group .
Q. How do crystallographic packing patterns influence the compound’s physicochemical properties?
- Analysis : Use Mercury software to visualize crystal structures. Hydrogen-bonding networks (e.g., R₂²(8) motifs) correlate with melting points and solubility. Disorder in the oxiranylmethyl group may require TLS refinement in SHELXL .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting :
- Purity verification : Use HPLC-MS (≥95% purity threshold).
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (24–48 hrs). Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Epoxide ring flexibility may impact binding entropy .
Q. How do substituents on the benzene ring (e.g., methyl vs. ethoxy) affect reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
